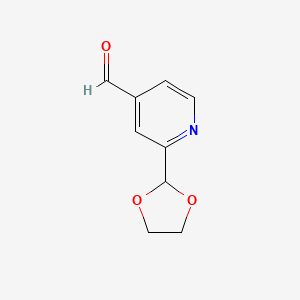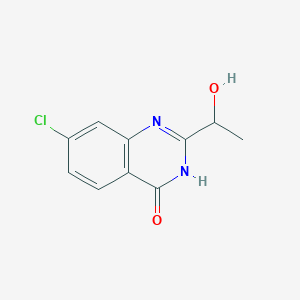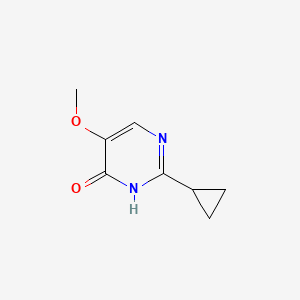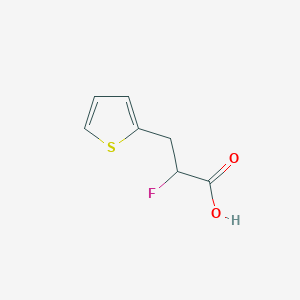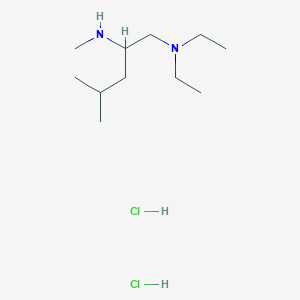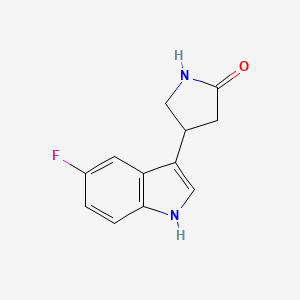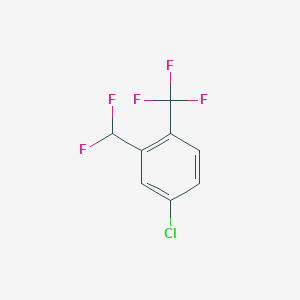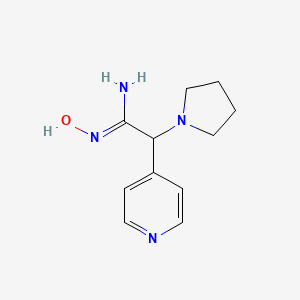
(Z)-N'-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and a pyrrolidine ring, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carbaldehyde with pyrrolidine, followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Pyridin-4-yl(pyrrolidin-1-yl)methanethione
- 1-(pyridin-3-yl)ethan-1-one
- 4-(1H-pyrazol-4-yl)pyridine
Uniqueness
What sets (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both the pyridine and pyrrolidine rings, along with the hydroxyimino group, provides a distinct reactivity profile and potential for diverse applications.
属性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
N'-hydroxy-2-pyridin-4-yl-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-1-2-8-15)9-3-5-13-6-4-9/h3-6,10,16H,1-2,7-8H2,(H2,12,14) |
InChI 键 |
NANJZFQKQGESKS-UHFFFAOYSA-N |
手性 SMILES |
C1CCN(C1)C(C2=CC=NC=C2)/C(=N/O)/N |
规范 SMILES |
C1CCN(C1)C(C2=CC=NC=C2)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


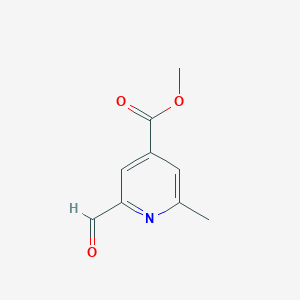
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
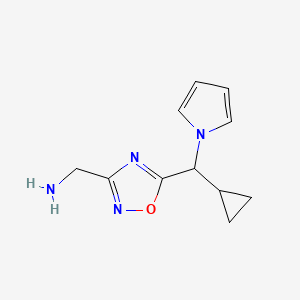
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)

